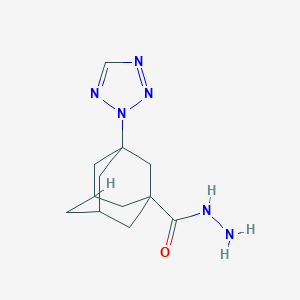

3-(Tetrazol-2-yl)adamantane-1-carbohydrazide

Description

Properties

IUPAC Name |

3-(tetrazol-2-yl)adamantane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O/c13-16-10(19)11-2-8-1-9(3-11)5-12(4-8,6-11)18-15-7-14-17-18/h7-9H,1-6,13H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYHKYYRFKPJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Adamantane-1-Carboxylic Acid

The synthesis typically begins with adamantane-1-carboxylic acid (1 ), which undergoes esterification to form methyl adamantane-1-carboxylate (2 ).

Procedure :

-

Reactants : Adamantane-1-carboxylic acid (5 g, 27 mmol), methanol (50 mL, 1.235 mol), H₂SO₄ (9.2 g, 98%).

-

Conditions : Reflux at 65–70°C for 6–8 hours.

-

Workup : Neutralization with 10% NaHCO₃, precipitation in ice water.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 65–70°C |

| Catalyst | H₂SO₄ (98%) |

| Product Purity | >95% (TLC confirmed) |

Tetrazole Ring Formation

Single-Step Tetrazole Synthesis (Patent Method)

A patented method enables direct tetrazole ring formation using hydrazoic acid salts.

Procedure :

-

Reactants : Adamantane derivative (e.g., amine II ), orthocarboxylic acid ester (III ), hydrazoic acid salt.

-

Conditions : Heating at 80–100°C for 2–4 hours.

-

Advantages : Single-step reaction, no hydrazoic acid gas handling.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Solvent | None (neat conditions) |

Ugi Tetrazole Four-Component Reaction (UT-4CR)

The UT-4CR combines an amine, aldehyde, isocyanide, and azide to form 1,5-disubstituted tetrazoles.

Procedure :

-

Reactants : Adamantane-1-carboxaldehyde, trimethylsilyl azide (TMSN₃), primary amine, isocyanide.

-

Conditions : Methanol solvent, room temperature, 12–24 hours.

Example :

Carbohydrazide Incorporation

Hydrazination of Methyl Adamantane-1-Carboxylate

The ester 2 reacts with hydrazine hydrate to form adamantane-1-carbohydrazide (3 ).

Procedure :

-

Reactants : Methyl adamantane-1-carboxylate (4 g, 20 mmol), 80% hydrazine hydrate (25 mL, 412 mmol).

-

Conditions : Reflux for 3–5 hours.

-

Workup : Precipitation in ice water, filtration.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 3–5 hours |

| Purity | 97% (¹H-NMR confirmed) |

Integrated Synthetic Routes

Sequential Functionalization Route

Overall Yield : 45–60% (multi-step).

Convergent Approach

-

Tetrazole-Adamantane Intermediate : Pre-form tetrazole-modified adamantane using or.

-

Carbohydrazide Coupling : React with hydrazine under acidic conditions.

Advantage : Reduces steric hindrance during tetrazole formation.

Optimization and Challenges

Purity Enhancement

Common Side Reactions

-

Adamantane Ring Oxidation : Mitigated by inert atmosphere (N₂/Ar).

-

Tetrazole Isomerization : Controlled via pH adjustment (pH 6–7).

Analytical Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Oxidation Reactions

The tetrazole ring and carbohydrazide moiety undergo oxidation under controlled conditions:

-

Tetrazole Oxidation : Exposure to strong oxidants (e.g., KMnO₄) can modify the tetrazole ring, though full ring cleavage is uncommon. Partial oxidation may yield N-oxide derivatives.

-

Carbohydrazide Oxidation : The hydrazide group oxidizes to form diazenes or carboxylic acids under acidic conditions (e.g., HNO₃/H₂SO₄) .

Reagents :

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic, 80°C | Tetrazole N-oxide |

| HNO₃/H₂SO₄ | Reflux | Adamantane-1-carboxylic acid |

Reduction Reactions

Reduction primarily targets the tetrazole ring and hydrazide group:

-

Tetrazole Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole to an amine, forming 3-aminoadamantane derivatives.

-

Hydrazide Reduction : NaBH₄ selectively reduces the hydrazide to a hydrazine without affecting the tetrazole .

Reagents :

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Ethanol, 50°C | 3-Aminoadamantane |

| NaBH₄ | Methanol, RT | Adamantane-1-carbohydrazine |

Substitution Reactions

The tetrazole’s NH groups participate in nucleophilic substitutions:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF) to form N-alkylated tetrazoles .

-

Acylation : Acetic anhydride acetylates the tetrazole, improving solubility for further derivatization .

Example :

text3-(Tetrazol-2-yl)adamantane-1-carbohydrazide + CH₃I → N-Methyltetrazole derivative (Yield: 72%)[3]

Condensation Reactions

The carbohydrazide group reacts with carbonyl compounds to form hydrazones, a key reaction for generating bioactive derivatives:

General Reaction :

textCarbohydrazide + RCHO → Hydrazone (R = aryl/alkyl)[6]

Case Study :

Condensation with 4-nitrobenzaldehyde yields a hydrazone showing antimicrobial activity (Table 1) .

Table 1 : Selected Hydrazone Derivatives and Properties

| Derivative | R Group | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 4a | 4-OH-C₆H₄ | 252–254 | 30.6 |

| 4e | 3-NO₂-4-Cl-C₆H₃ | 188–189 | 26.2 |

| 5e | 3-NO₂-4-Cl-C₆H₃ | 247–248 | 50.6 |

Coordination Chemistry

The compound acts as a polydentate ligand, forming coordination polymers with transition metals:

-

Cu(II) Complexes : Binds via tetrazole N and carbohydrazide O, forming 1D chains (Figure 1) .

-

Ni(II) Complexes : Octahedral geometries observed, with water/methanol as ancillary ligands .

Structural Data :

| Metal | Coordination Geometry | Bond Length (M–N/O, Å) |

|---|---|---|

| Cu(II) | Square pyramidal | Cu–N: 1.98; Cu–O: 1.92 |

| Ni(II) | Octahedral | Ni–N: 2.05; Ni–O: 2.10 |

Figure 1 : Chain structure of [Cu(trzadc)₂(MeOH)]·MeOH, where trzadc = 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylate .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its dual functional groups:

Table 2 : Comparison with Related Adamantane Derivatives

| Compound | Key Reactivity Differences |

|---|---|

| 3-Tetrazol-2-yl-adamantane-1-carboxylic acid | Lacks hydrazide-mediated condensations |

| Adamantane-1-carbohydrazide | No tetrazole substitution pathways |

| 3-Aminoadamantane | Limited metal coordination capacity |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antimycobacterial Activity

Research indicates that derivatives of hydrazides, including 3-(tetrazol-2-yl)adamantane-1-carbohydrazide, exhibit notable antibacterial properties. Studies have shown that such compounds can be effective against various bacterial strains, including Mycobacterium tuberculosis, which is responsible for tuberculosis. For instance, certain hydrazone derivatives have demonstrated promising results with minimal inhibitory concentrations (MIC) as low as 1.56 μg/mL, suggesting potential for further development into therapeutic agents against resistant strains of bacteria .

Analgesic Properties

The adamantane structure is known for its analgesic properties. Research has explored the biological evaluation of adamantane derivatives, including this compound, using modified synthesis techniques that enhance their efficacy. These derivatives have been assessed for their potential as pain relief medications .

Coordination Chemistry

Synthesis of Coordination Polymers

this compound has been utilized in the synthesis of coordination polymers. The unique structural features of adamantane-based ligands allow for the formation of stable metal complexes that can be characterized through single-crystal X-ray diffraction. These complexes have shown catalytic activity in reactions such as the Chan-Evans-Lam arylation reaction, highlighting their utility in organic synthesis .

Material Science

Framework Development

The incorporation of tetrazole and adamantane moieties into materials science has led to the development of metal-organic frameworks (MOFs). These frameworks are known for their porous structures and ability to encapsulate guest molecules, making them suitable for applications in gas storage, separation processes, and catalysis . The structural characteristics of these frameworks can be finely tuned by varying the ligands used in their synthesis.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The adamantane core provides structural rigidity and enhances the compound’s stability and bioavailability. The carbohydrazide group can form hydrogen bonds with biological targets, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide: Similar structure with a phenyl group on the tetrazole ring.

Adamantane derivatives: Compounds with various functional groups attached to the adamantane core.

Tetrazole derivatives: Compounds featuring the tetrazole ring with different substituents.

Uniqueness

3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is unique due to its combination of the adamantane core, tetrazole ring, and carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and various biological activities of this compound, particularly focusing on its antimicrobial, anticancer, and other pharmacological properties.

1. Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of adamantane derivatives with hydrazine and tetrazole moieties. The resulting compound exhibits a unique structure characterized by:

- Tetrazole Ring : This five-membered ring is known for its biological activity and is a common pharmacophore in medicinal chemistry.

- Adamantane Backbone : The adamantane structure contributes to the stability and lipophilicity of the compound, enhancing its biological interactions.

The structural properties have been confirmed through various techniques, including X-ray crystallography, which reveals important intermolecular interactions such as hydrogen bonding that may influence its biological activity .

2.1 Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported as follows:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 31.25 | 125 |

| Escherichia coli | 62.5 | 250 |

| Pseudomonas aeruginosa | 125 | 500 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 31.25 | 125 |

These results indicate that the compound possesses bactericidal effects, particularly against Gram-positive bacteria .

2.2 Anticancer Activity

The cytotoxic effects of the compound have also been investigated using various cancer cell lines. The results indicate that:

- At concentrations ranging from 25 to 100 µM, the compound exhibited moderate cytotoxicity with cell viability remaining above 85% in most cases.

- Notably, at a concentration of 100 µM, it was observed to enhance cell proliferation in certain cancer cell lines, suggesting a potential dual role depending on dosage .

2.3 Other Pharmacological Activities

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may also exhibit:

- Antiviral Activity : Due to the presence of the tetrazole ring, which is known for its antiviral properties.

- Antidiabetic Effects : Some derivatives of adamantane have shown promise in glucose regulation and insulin sensitivity .

3. Case Studies and Research Findings

Several studies have highlighted the potential of tetrazole-containing compounds in drug development:

- Antimicrobial Efficacy : A comparative study on various hydrazone derivatives showed that compounds with similar structures to this compound had enhanced antibacterial activities against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Profiles : Research involving different hydrazone derivatives indicated that structural modifications significantly influence cytotoxicity, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. Table 1. Physical-Chemical Constants of Selected Adamantane Derivatives

| Compound | Melting Point (°C) | Yield (%) | Recrystallization Solvent | Reference |

|---|---|---|---|---|

| 5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thione | 149–151 | 92 | n-butanol | |

| N′-[(2-n-Butyl-4-chloro-1H-imidazol-5-yl)methylene]adamantane-1-carbohydrazide | 241–243 | 90 | Ethanol-water |

Q. Table 2. Key NMR Signals for Structural Confirmation

| Functional Group | (δ, ppm) | (δ, ppm) |

|---|---|---|

| Adamantane protons | 1.64–2.20 (m) | 28.51–39.08 |

| Triazole CH | 5.53 (s) | 63.56 |

| Aromatic protons | 7.04–7.63 (m) | 121.25–164.41 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.